

Lavendustin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Lavendustin B	
Cat. No.:	B1674586	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendustin B is a synthetic compound, originally derived from fungal metabolites, that has garnered interest in cellular biology and drug discovery as a multi-target inhibitor.[1] While structurally related to the more potent protein-tyrosine kinase (PTK) inhibitor Lavendustin A, **Lavendustin B** exhibits a distinct profile of biological activity.[2][3] It is primarily recognized as a weak tyrosine kinase inhibitor, a competitive inhibitor of the glucose transporter 1 (GLUT1), and an inhibitor of the HIV-1 integrase interaction with its cellular cofactor LEDGF/p75.[4][5][6] This diverse activity makes **Lavendustin B** a valuable tool for dissecting various cellular signaling and transport pathways, often used as a comparative control for more potent inhibitors like Lavendustin A.[2]

Chemical Structure and Physicochemical Properties

Lavendustin B is chemically identified as 5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid.[7] Its structure features a central salicylic acid moiety with a dibenzylamino group substitution.

Table 1: Chemical Identifiers for Lavendustin B



Identifier	Value	Reference
IUPAC Name	5-[bis[(2- hydroxyphenyl)methyl]ami no]-2-hydroxybenzoic acid	[7]
Synonyms	N,N-bis(2'-Hydroxybenzyl)-3- aminosalicylic acid; 5-(Bis((2- hydroxyphenyl)methyl)amino)- 2-hydroxybenzoic acid	[8]
CAS Number	125697-91-8	[4][7][8]
Molecular Formula	C21H19NO5	[1][7][8]
SMILES	O=C(O)c1cc(N(Cc2cccc2O)C c2cccc2O)ccc1O	[1]

| InChi Key | RTYOLBQXFXYMKY-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties of Lavendustin B

Property	Value	Reference
Molecular Weight	365.38 g/mol	[1][4][7]
Purity (Commercial)	≥95-97%	[1][8]
Appearance	Powder	[4]

| Solubility | DMSO: 73 mg/mL (199.79 mM) Ethanol: 73 mg/mL Water: Insoluble $\lfloor [4] \rfloor$

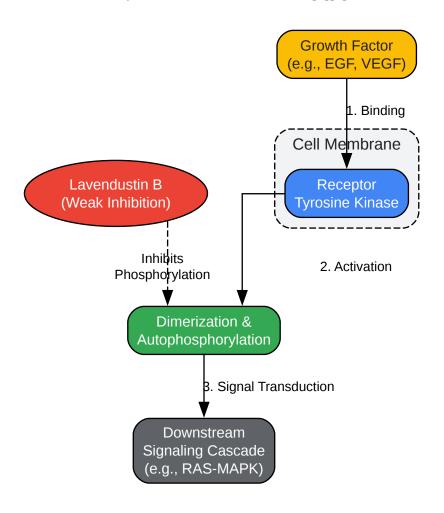
Mechanism of Action and Biological Activity

Lavendustin B's utility as a research tool stems from its ability to interact with multiple distinct biological targets.

Tyrosine Kinase Inhibition



Protein-tyrosine kinases (PTKs) are critical enzymes in signal transduction pathways that regulate cell growth, differentiation, and division.[1] They function by transferring a phosphate group from ATP to tyrosine residues on substrate proteins. **Lavendustin B** is known to inhibit this process, although it is considered a weak inhibitor of tyrosine kinases compared to its analogue, Lavendustin A.[5] This differential activity allows researchers to use **Lavendustin B** as a negative control in certain contexts, for example, in studies of VEGF-induced angiogenesis, which is inhibited by Lavendustin A but not B.[2][3]



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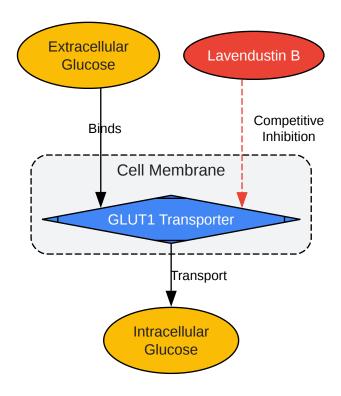
Caption: General pathway of Receptor Tyrosine Kinase (RTK) signaling and inhibition.

Inhibition of Glucose Transporter 1 (GLUT1)

Lavendustin B acts as a direct, ATP-competitive inhibitor of the hexose transporter GLUT1.[4] [5] GLUT1 is a ubiquitously expressed membrane protein responsible for facilitating the transport of glucose across the plasma membrane, a critical process for cellular metabolism. In



HL-60 cells and human erythrocytes, **Lavendustin B** inhibits the uptake of glucose analogs in a dose-dependent manner.[5][6]



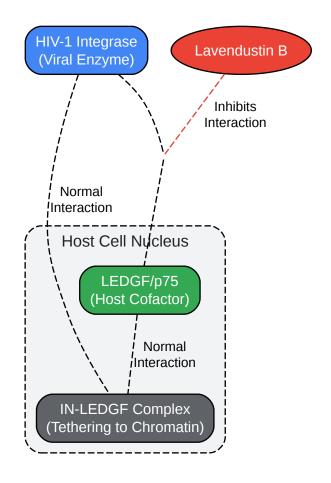
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Caption: Competitive inhibition of the GLUT1 transporter by Lavendustin B.

Inhibition of HIV-1 Integrase Interaction

Lavendustin B has been identified as an inhibitor of the interaction between the HIV-1 integrase (IN) and its essential human cofactor, Lens Epithelium-Derived Growth Factor (LEDGF/p75).[4][5] This protein-protein interaction is crucial for tethering the viral pre-integration complex to the host cell's chromatin, a necessary step for efficient viral replication. By disrupting this interaction, **Lavendustin B** presents a potential mechanism for anti-retroviral activity.[4][6]





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Caption: Lavendustin B disrupts the HIV-1 Integrase and LEDGF/p75 interaction.

Quantitative Biological Data

The inhibitory potency of **Lavendustin B** has been quantified against several of its targets.

Table 3: Inhibitory Activity of Lavendustin B



Target/Process	Assay Type	Value Type	Value (μM)	Reference
HIV-1 Integrase / LEDGF/p75 Interaction	Protein- Protein Interaction Assay	IC50	94.07	[5]
Glucose Transporter 1 (GLUT1)	Competitive Binding Assay	Ki	15	[5]
Hexose Uptake (HL-60 Cells)	Cellular Uptake Assay	IC50	~10 - 30	[5][6]

| pp60F527 Kinase | In vitro Kinase Assay | IC50 | Not reported for **Lavendustin B**; Lavendustin A IC50 is 18 μ M |[9] |

Experimental Protocols

Detailed, step-by-step protocols for assays involving **Lavendustin B** are often specific to the laboratory and experimental setup. However, the general principles for key experiments are outlined below.

Tyrosine Kinase Inhibition Assay (General Principle)

The activity of tyrosine kinase inhibitors is commonly measured by quantifying the phosphorylation of a substrate. A typical radiometric assay involves the following steps:

- Reaction Setup: The kinase, a specific peptide or protein substrate, and various concentrations of the inhibitor (e.g., Lavendustin B) are combined in a reaction buffer.
- Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled phosphate, [γ-32P]ATP.
- Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
- Termination: The reaction is stopped, often by adding EDTA to chelate the Mg2+ required by the kinase.



- Measurement: The radiolabeled, phosphorylated substrate is separated from the unreacted [y-32P]ATP (e.g., via centrifugation and washing of an immobilized substrate).[10]
- Analysis: The amount of radioactivity incorporated into the substrate is measured using liquid scintillation counting. The IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%—is then calculated.[10]



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Caption: General workflow for an in vitro radiometric tyrosine kinase inhibition assay.

GLUT1 Inhibition Assay (Cellular Hexose Uptake)

This assay measures the ability of a compound to block glucose transport into cells.

- Cell Preparation: A cell line expressing GLUT1 (e.g., HL-60 or erythrocytes) is cultured and washed.[6]
- Inhibitor Pre-incubation: Cells are incubated with varying concentrations of Lavendustin B for a short period.
- Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, is added to the cells for a defined period. This analog is transported by GLUT1 but is not fully metabolized, causing it to be trapped inside the cell.
- Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled analog.
- Analysis: The cells are lysed, and the intracellular radioactivity is measured. A decrease in radioactivity compared to untreated control cells indicates inhibition of glucose transport.[6]

HIV-1 Integrase-LEDGF/p75 Interaction Assay



This type of assay is designed to measure the disruption of a specific protein-protein interaction. A common high-throughput method is the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay).

- Component Labeling: Recombinant HIV-1 Integrase is conjugated to "Donor" beads, and recombinant LEDGF/p75 is conjugated to "Acceptor" beads.
- Reaction: The two proteins, their respective beads, and the test compound (Lavendustin B)
 are incubated together.
- Detection: If the proteins interact, they bring the Donor and Acceptor beads into close proximity. When the Donor beads are excited with a laser, they release singlet oxygen, which travels to the nearby Acceptor beads, causing them to emit a chemiluminescent signal.
- Analysis: If Lavendustin B successfully inhibits the interaction, the beads are not brought together, and the signal is significantly reduced. The IC50 can be determined from a doseresponse curve.

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